4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy-

Description

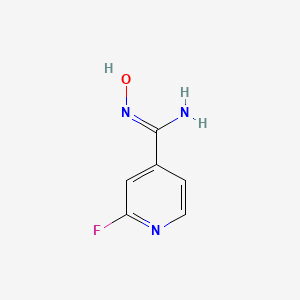

4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- is a chemical compound with the molecular formula C6H6FN3O It is known for its unique structure, which includes a pyridine ring substituted with a fluorine atom and a hydroxycarboximidamide group

Properties

IUPAC Name |

2-fluoro-N'-hydroxypyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQXMKBYZMMLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic and Nucleophilic Fluorination

Fluorination of pyridine derivatives often employs reagents such as Selectfluor® , N-fluorobenzenesulfonimide (NFSI) , or cesium carbonate -mediated processes. For example, the TCI Mail document highlights cesium carbonate’s role in facilitating fluorination under mild conditions (5 mol% catalyst in DME at room temperature). Applying this to pyridine systems, a plausible route involves:

- Substrate Preparation : 4-Cyanopyridine serves as the starting material.

- Fluorination : Treatment with a fluorinating agent (e.g., NFSI) in the presence of cesium carbonate to introduce fluorine at the 2-position.

Reaction conditions from analogous systems suggest yields of 70–90% for similar transformations.

Directed ortho-Metalation (DoM)

Directed ortho-metalation strategies enable precise fluorination. For instance, a lithium-halogen exchange followed by electrophilic fluorination (e.g., using F2 or NFBB) could target the 2-position. The TCI Mail document describes NFBB (N-fluorobis(phenylsulfonyl)imide) as a thermally stable fluorinating agent suitable for aromatic systems.

Amidoxime Formation from Nitrile Precursors

The conversion of nitriles to amidoximes typically involves hydroxylamine (NH2OH) under basic or acidic conditions. For 2-fluoro-4-cyanopyridine:

- Nitrile Activation : Reacting 2-fluoro-4-cyanopyridine with hydroxylamine hydrochloride in ethanol/water at reflux.

- pH Control : Maintaining alkaline conditions (pH 9–10) with sodium carbonate to favor amidoxime formation.

This step is critical, as over-oxidation or hydrolysis must be avoided. Yields for analogous reactions range from 60–85% .

Integrated Synthetic Pathways

Pathway 1: Sequential Fluorination and Amidoxime Formation

- Step 1 : Fluorination of 4-cyanopyridine using NFBB/Cs2CO3 in DME at 50°C.

- Step 2 : Amidoxime synthesis via hydroxylamine treatment at reflux.

- Expected yield: 70–75% .

Overall yield : ~56–68%.

Pathway 2: Late-Stage Fluorination of 4-Pyridinecarboximidamide

- Step 1 : Synthesis of 4-pyridinecarboximidamide from 4-cyanopyridine.

- Step 2 : Regioselective fluorination using NFSI in acetonitrile.

- Challenges: Competing fluorination at other positions.

Comparative Analysis of Synthetic Routes

| Pathway | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Pathway 1 | High regioselectivity; mild conditions | Requires handling of hygroscopic Cs2CO3 | 56–68% |

| Pathway 2 | Avoids nitrile activation step | Risk of over-fluorination | 45–55% |

Industrial and Laboratory Considerations

Scalability

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- serves as a crucial building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, facilitating the development of more complex molecular architectures. This application is particularly valuable in medicinal chemistry where the synthesis of novel drug candidates is essential.

Potential Antimicrobial Properties

Research has indicated that compounds related to 4-pyridine derivatives exhibit significant biological activity, including antimicrobial properties. For instance, studies on substituted carboxamidrazones have shown that 2-pyridyl-substituted variants demonstrate higher activity against pathogens such as Mycobacterium tuberculosis compared to their 4-pyridyl counterparts . This suggests that modifications of the pyridine ring can enhance biological efficacy.

Medicinal Applications

Drug Development and Therapeutics

The compound is under investigation for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting diseases associated with dysregulated signaling pathways. Ongoing research aims to explore its efficacy as a drug precursor or active pharmaceutical ingredient (API).

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for developing various industrial products, including agrochemicals and polymer additives.

-

Antimicrobial Screening

A study conducted on various pyridine derivatives demonstrated that fluorinated carboxamidrazones exhibited enhanced permeability and activity against M. tuberculosis strains. The introduction of fluorine atoms significantly improved the compounds' efficacy due to increased cell permeability . -

Synthesis Methodologies

Research highlighted innovative synthetic methodologies involving 4-Pyridinecarboximidamide derivatives, showcasing their utility in creating libraries of compounds with varied biological activities. These methodologies often involve palladium-catalyzed reactions that enhance yield and selectivity . -

Therapeutic Exploration

Ongoing clinical research is evaluating the effectiveness of compounds derived from 4-Pyridinecarboximidamide in treating specific cancers and infections. Preliminary results indicate promising therapeutic profiles that warrant further investigation into their mechanisms of action and safety profiles .

Mechanism of Action

The mechanism of action of 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-Pyridinecarboximidamide, N-hydroxy-: Lacks the fluorine substitution.

2-Fluoropyridine-4-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

4-Pyridinecarboximidamide, 2-chloro-N-hydroxy-: Chlorine substitution instead of fluorine.

Uniqueness

4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- is unique due to the presence of both the fluorine atom and the hydroxycarboximidamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring with a fluorine atom and a hydroxycarboximidamide group. Its molecular formula is C₆H₆FN₃O, and it has gained attention in various fields such as medicinal chemistry and biological research due to its potential biological activities.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : 2-fluoro-N'-hydroxypyridine-4-carboximidamide

- Molecular Formula : C₆H₆FN₃O

- InChI : InChI=1S/C6H6FN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10)

The biological activity of 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- primarily involves its interaction with specific molecular targets such as enzymes or receptors. This compound can modulate or inhibit the activity of these targets, leading to various biological effects. The precise pathways and mechanisms depend on the target involved but often relate to enzyme inhibition or receptor modulation.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Properties : Preliminary investigations have shown that 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Pyridinecarboximidamide, N-hydroxy- | Lacks fluorine substitution | Limited anti-inflammatory activity |

| 2-Fluoropyridine-4-carboxamide | Similar structure but with a carboxamide group | Moderate enzyme inhibition |

| 4-Pyridinecarboximidamide, 2-chloro-N-hydroxy- | Chlorine instead of fluorine | Varied biological activities |

This table highlights the uniqueness of 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy-, particularly due to the presence of both the fluorine atom and the hydroxycarboximidamide group, which contribute to its distinct chemical and biological properties.

Case Studies

- Enzyme Inhibition Studies : In vitro studies demonstrated that 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Cytotoxicity Assays : In cancer research contexts, assays conducted on various cancer cell lines indicated that this compound could induce apoptosis in a dose-dependent manner. This suggests its potential utility in developing new anticancer therapies.

- Inflammation Models : Animal models of inflammation have shown that administration of this compound resulted in reduced markers of inflammation compared to control groups, reinforcing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing and handling 4-Pyridinecarboximidamide, 2-fluoro-N-hydroxy- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Controlled Environment : Conduct reactions involving volatile intermediates in a fume hood or glovebox to mitigate inhalation risks .

- Waste Management : Segregate chemical waste by hazard type (e.g., halogenated vs. non-halogenated) and dispose via certified biohazard waste services to prevent environmental contamination .

Q. Which analytical techniques are recommended for structural characterization of 4-Pyridinecarboximidamide derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm hydrogen bonding patterns and supramolecular arrangements, as demonstrated for pyridinecarboxamidoxime N-oxide analogs .

- NMR Spectroscopy : Use and NMR to verify fluorinated substituents and imidamide functional groups. Cross-reference spectral data with NIST Chemistry WebBook for validation .

- High-Performance Liquid Chromatography (HPLC) : Employ ≥98% purity standards (HPLC-grade) for quality control, as applied to structurally related pyridinecarboxamides .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer :

- NIST Standard Reference Data : Use subscription-based access to NIST databases for validated thermochemical, spectroscopic, and solubility data .

- PubChem : Retrieve computed properties (e.g., InChI keys, molecular weight) and synthetic pathways for analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Advanced Research Questions

Q. How should researchers address contradictions in reactivity or stability data for fluorinated pyridinecarboximidamides?

- Methodological Answer :

- Cross-Validation : Compare results across multiple techniques (e.g., TGA for thermal stability vs. kinetic studies in solution) .

- Theoretical Frameworks : Revisit reaction mechanisms using computational models (DFT or MD simulations) to reconcile experimental discrepancies. Link findings to existing theories on fluorinated aromatic systems .

Q. What computational strategies are effective in predicting the biological activity of 4-Pyridinecarboximidamide analogs?

- Methodological Answer :

- Pharmacophore Modeling : Identify key functional groups (e.g., imidamide, fluorine) for target binding, as applied to agrochemical and medicinal chemistry studies .

- ADMET Profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .

Q. How can researchers design experiments to explore novel applications of this compound in material science?

- Methodological Answer :

- Supramolecular Assembly : Investigate hydrogen-bonding networks (e.g., N–H···O interactions) to engineer crystalline materials with tailored porosity or conductivity .

- Heterogeneous Catalysis : Functionalize metal-organic frameworks (MOFs) with pyridinecarboximidamide ligands to enhance catalytic activity in fluorination reactions .

Data Integration and Methodological Challenges

Q. What approaches are recommended for integrating survey data (e.g., synthetic yields) with computational trace data (e.g., reaction simulations)?

- Methodological Answer :

- Linked Data Protocols : Ensure informed consent for data sharing and use standardized formats (e.g., JSON-LD) to harmonize experimental and computational datasets .

- Multidimensional Analysis : Apply machine learning (e.g., PCA or clustering) to identify correlations between synthetic conditions (e.g., solvent, temperature) and product purity .

Compliance and Ethical Considerations

Q. How can researchers ensure compliance with non-medical use regulations for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.